molecular formula C17H20N4 B12606419 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- CAS No. 645417-86-3

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-

Cat. No.: B12606419
CAS No.: 645417-86-3
M. Wt: 280.37 g/mol
InChI Key: VULUUGXJAZUWRW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system that includes a pyrazole ring and an isoquinoline ring. The presence of a piperidinyl group and a methyl group further enhances its chemical complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- can be achieved through various synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable solvent like ethylene glycol . The reaction typically requires heating for a few hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions, which are advantageous due to their efficiency and high yield. These reactions often utilize readily available starting materials and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- is unique due to its specific substitution pattern and the presence of a piperidinyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

645417-86-3

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

3-methyl-5-(1-methylpiperidin-4-yl)-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C17H20N4/c1-11-15-17(20-19-11)14-6-4-3-5-13(14)16(18-15)12-7-9-21(2)10-8-12/h3-6,12H,7-10H2,1-2H3,(H,19,20)

InChI Key

VULUUGXJAZUWRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4CCN(CC4)C

Origin of Product

United States

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